molecular formula C10H14IN B1280844 2-Tert-butyl-4-iodoaniline CAS No. 881057-14-3

2-Tert-butyl-4-iodoaniline

Cat. No. B1280844
M. Wt: 275.13 g/mol
InChI Key: CLQKQJQWOHPTSF-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-iodoaniline is a substituted aniline, also known as 2-(tert-butyl)-4-iodobenzenamine . It is a crystalline powder with a molecular formula of C10H14IN . This compound is often used as an organic intermediate in the manufacture of agrochemicals, pharmaceutical compounds, and dyes.


Synthesis Analysis

The synthesis of 2-Tert-butyl-4-iodoaniline can be achieved through various methods. One such method involves the Sonogashira reaction of 2-iodoanilines and terminal alkynes in the presence of a palladium catalyst and tetrabutylammonium fluoride (TBAF), which gives the corresponding 2-substituted indoles in good yields .

Scientific Research Applications

Palladium-catalysed Carbonylation

2-Iodoaniline derivatives, including 2-Tert-butyl-4-iodoaniline, are used as bifunctional substrates in palladium-catalysed carbonylation. This process leads to the formation of various compounds, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents. These compounds have potential applications in chemical synthesis and pharmaceuticals (Ács et al., 2006).

Fluorinated Organic Paramagnetic Building Blocks

2-Tert-butyl-4-iodoaniline is a key intermediate in the synthesis of new stable polyfluorinated nitroxide radicals used in cross-coupling reactions. These fluorinated radicals, prepared from perfluoroiodobenzene, form solid-state assemblies via N–O···I halogen bonds, indicating potential applications in materials science and molecular electronics (Politanskaya et al., 2020).

Synthesis of Nonafluoro Nucleoside

2-Tert-butyl-4-iodoaniline has been used in the synthesis of a perfluorinated tert-butyl nucleoside, which exhibits sensitivity in 19F NMR spectroscopy. This application suggests its use in designing probes for medicinal chemistry and molecular biology studies (Barhate et al., 2008).

properties

IUPAC Name

2-tert-butyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQKQJQWOHPTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478882
Record name 2-TERT-BUTYL-4-IODOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4-iodoaniline

CAS RN

881057-14-3
Record name 2-TERT-BUTYL-4-IODOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 mL round-bottomed flask was combined 2-tert-butylaniline (7.46 g, 50 mmol) and sodium bicarbonate (7.56 g, 90 mmol) in water (50 mL). The mixture was cooled to 0° C. and iodine (12.69 g, 50.0 mmol) was added portion-wise over 20 minutes. The mixture was stirred for 16 hours at room temperature, partitioned between ethyl acetate and 10% aqueous sodium thiosulfate and stirred vigorously for 20 minutes. The ethyl acetate layer was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give a dark oil that was purified on an Isco 120 g silica cartridge eluting with ethyl acetate/hexane (0% to 10%) to give the title compound.
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
12.69 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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